Anticancer Potency of Benzenesulfonylpyrrolidine-Thiazole Series Against MCF-7 Breast Cancer Cells (Class-Inferred Differentiation)
The benzenesulfonylpyrrolidine-thiazole scaffold has demonstrated MCF-7 antiproliferative activity superior to doxorubicin in certain optimized analogs. Although data for the exact title compound are not yet reported, the closest class members (e.g., benzo[f]chromen-3-one 18, thiazolylacrylonitrile 8) exhibited IC₅₀ values of 48.01 µM and 49.11 µM, respectively, versus 68.6 µM for doxorubicin [1]. This establishes that the benzenesulfonylpyrrolidine-thiazole class contains members with meaningful activity against this cell line, and that the exact substituent pattern on the thiazole ring is a critical driver of potency.
| Evidence Dimension | In-vitro cytotoxicity against human breast cancer cell line MCF-7 |
|---|---|
| Target Compound Data | Not directly reported for CAS 1797900-38-9 |
| Comparator Or Baseline | Closest class analogs: Compound 18 (IC₅₀ = 48.01 µM), Compound 8 (IC₅₀ = 49.11 µM); Doxorubicin reference (IC₅₀ = 68.6 µM) |
| Quantified Difference | Class analogs are approximately 1.4-fold more potent than doxorubicin; precise activity of the title compound remains to be determined |
| Conditions | In-vitro MTT assay, MCF-7 human breast cancer cells [1] |
Why This Matters
For researchers performing anticancer screening on breast cancer models, this scaffold has demonstrated the capacity to outperform the clinical standard doxorubicin, and the title compound provides a distinct substitution pattern relative to the published analogs, warranting comparative evaluation.
- [1] Bashandy, M.S.; Abd El-Gilil, S.M. Synthesis, Molecular Docking and Anti-Human Breast Cancer Activities of Novel Thiazolylacetonitriles and Thiazolylacrylonitriles and Their Derivatives Containing Benzenesulfonylpyrrolidine Moiety. Heterocycles 2016, 92(3), 431-469. DOI: 10.3987/COM-15-13384. View Source
